molecular formula C6H12ClN B1584628 1-Chloro-N,N,2-trimethylpropenylamine CAS No. 26189-59-3

1-Chloro-N,N,2-trimethylpropenylamine

Cat. No. B1584628
CAS RN: 26189-59-3
M. Wt: 133.62 g/mol
InChI Key: GQIRIWDEZSKOCN-UHFFFAOYSA-N
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Description

1-Chloro-N,N,2-trimethylpropenylamine, also known as Ghosez’s reagent, is an acid halogenation reagent . It is used to convert carboxylic acids into the corresponding chlorides under strictly neutral conditions .


Synthesis Analysis

This compound has been used in the total synthesis of various compounds such as caloporoside, roseophilin, (-)-enniatin B, (±)-epimeloscine, and (±)-meloscine . It has also been used in the synthesis and antitumor activity of (-)-bassianolide in human cancer cells through cell cycle arrest .


Molecular Structure Analysis

The linear formula of 1-Chloro-N,N,2-trimethylpropenylamine is (CH3)2C=C(Cl)N(CH3)2 . Its molecular weight is 133.62 .


Chemical Reactions Analysis

As an acid halogenation reagent, 1-Chloro-N,N,2-trimethylpropenylamine enables the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .


Physical And Chemical Properties Analysis

1-Chloro-N,N,2-trimethylpropenylamine is a colorless to yellow liquid . It has a density of 1.01 g/mL at 25 °C (lit.) . Its boiling point is 129-130 °C (lit.) . The refractive index is n20/D 1.453 (lit.) .

Scientific Research Applications

Alpha-chloro Enamines as Reactive Intermediates

1-Chloro-N,N,2-trimethylpropenylamine is utilized in the synthesis of α-chloro enamines, serving as reactive intermediates. These intermediates are valuable in various synthetic reactions, including elimination, enamine or imine formation, and dichloromethane (methylene chloride) reactions (Haveaux et al., 2003).

Regioselective Coupling Reactions

The compound is known for its efficacy in the regioselective coupling reactions of allylic alcohols with lithium enolate of dithioesters, leading to the formation of γ,δ-unsaturated dithioesters. This process involves a thio-Claisen rearrangement, highlighting its utility in specific synthetic pathways (Fujisawa et al., 1985).

Synthesis of Allenes

1-Chloro-N,N,2-trimethylpropenylamine is effective in synthesizing allenes, demonstrating high chemo- and enantioselectivities. Its role in the coupling reaction of propargyl alcohols with Grignard reagents is crucial, as shown in the stereocontrolled synthesis of specific pheromones (Fujisawa et al., 1984).

Vapor Phase Thermal Decomposition Studies

In the study of the vapor phase thermal decomposition of trimethylamine, 1-Chloro-N,N,2-trimethylpropenylamine plays a role in understanding the kinetics and reaction products relevant to semiconductor growth applications (Thon et al., 1997).

Ketone Synthesis from Carboxylic Acids and Grignard Reagents

The compound is used in reactions involving carboxylic acids and Grignard reagents to produce ketones, such as methyl 6-oxodecanoate. This process is significant in various synthetic applications where ketones are desired end-products (Fujisawa & Sato, 2003).

Molecular Structure Studies

Its use extends to molecular structure studies, such as the determination of structures of complexes involving trimethylamine and boron compounds. This research provides insights into molecular interactions and structural properties (Iijima & Shibata, 1980).

Synthesis of Pharmaceutical Intermediates

1-Chloro-N,N,2-trimethylpropenylamine is involved in the synthesis of pharmaceutical intermediates, such as HIV protease inhibitors. Its role in continuous flow reactor processes for key intermediate production showcases its importance in pharmaceutical manufacturing (Pollet et al., 2009).

Safety And Hazards

This compound is classified as a flammable liquid (Category 3) and can cause severe skin burns and eye damage (Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation) . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this compound . In case of fire, appropriate extinguishing media should be used .

Relevant Papers The retrieved papers highlight the use of 1-Chloro-N,N,2-trimethylpropenylamine in the total synthesis of various compounds and its role in the synthesis and antitumor activity of (-)-bassianolide .

properties

IUPAC Name

1-chloro-N,N,2-trimethylprop-1-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c1-5(2)6(7)8(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIRIWDEZSKOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348806
Record name 1-Chloro-N,N,2-trimethylpropenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-N,N,2-trimethylpropenylamine

CAS RN

26189-59-3
Record name 1-Chloro-N,N-2-trimethylpropenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26189-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-N,N,2-trimethylpropenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-N,N,2-trimethyl-1-propenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
M Nagao, M Suzuki, Y Takano - Tetrahedron Letters, 2016 - Elsevier
We described the practical synthesis of β-acyl glucuronide from allyl 2,3,4-tri-(O-allyloxycarbonyl)-d-glucuronate (5) mediated by 1-chloro-N,N,2-trimethyl-1-propenylamine (TMCE). A …
Number of citations: 6 www.sciencedirect.com
B Haveaux, A Dekoker, M Rens, AR Sidani… - Organic …, 2003 - Wiley Online Library
α‐Chloro Enamines, Reactive Intermediates for Synthesis: 1‐Chloro‐N,N,2‐Trimethylpropenylamine reactant: 115 g. (1.00 mole) of freshly distilled N,N‐dimethylisobutyramide solvent: …
Number of citations: 108 onlinelibrary.wiley.com
L Ghosez, J Marchand‐Brynaert - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
(X = Cl) [ 26189‐59‐3 ] C 6 H 12 ClN (MW 133.62) InChI = 1S/C6H12ClN/c1‐5(2)6(7)8(3)4/h1‐4H3 InChIKey = GQIRIWDEZSKOCN‐UHFFFAOYSA‐N (X = F) [ 65560‐29‐4 ] C 6 H 12 …
Number of citations: 1 onlinelibrary.wiley.com
표지숙 - 2005 - dspace.ewha.ac.kr
Adriamycin, paclitaxel은 일찍이 cultured neoplastic cell에서 세포사멸을 유발하여 탁월한 항암 물질로 알려져 있다. Adriamycin은 항종양성 항생물질로서 현재 사용되고 있는 항암제 가운데 …
Number of citations: 0 dspace.ewha.ac.kr
이지윤 - 2004 - dspace.ewha.ac.kr
항암제로 기존에 잘 알려진 paclitaxel(taxol), adriamycin, vinblastin 등은 cultured neoplastic cell에서 세포사멸을 유발한다. 그러나 이와 같은 약물도 인간의 carcinoma cell에서는 세포사멸…
Number of citations: 0 dspace.ewha.ac.kr
주혜경 - 2007 - dspace.ewha.ac.kr
Chloptosin was isolated from the culture broth Streptomyces strain MK498-98F in a screen for apoptosis-inducing agents. Many Anticancer agents such as paclitaxel(taxol), adriamycin, …
Number of citations: 0 dspace.ewha.ac.kr
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
T Fujisawa, S Iida, H Yukizaki, T Sato - Tetrahedron letters, 1983 - Elsevier
Chloro-2-methyl-N,N-tetramethylenepropenylamine was found to be a good condensation reagent for a regioselective coupling reaction of allyl alcohols with Grignard reagents under …
Number of citations: 19 www.sciencedirect.com
한정희 - 2009 - dspace.ewha.ac.kr
Chloptosin was isolated from the culture broth Streptomyces strain MK498-98F in a screen for apoptosis-inducing agents. Many Anticancer agents such as paclitaxel(taxol), adriamycin, …
Number of citations: 0 dspace.ewha.ac.kr
S Khom, B Strommer, J Ramharter… - British journal of …, 2010 - Wiley Online Library
BACKGROUND AND PURPOSE Subunit‐specific modulators of γ‐aminobutyric acid (GABA) type A (GABA A ) receptors can help to assess the physiological function of receptors with …
Number of citations: 75 bpspubs.onlinelibrary.wiley.com

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